

# Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

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| Compound of Interest |   |           |
|----------------------|---|-----------|
| Compound Name:       | 5-Hydroxy-2-methyl-4-nitrobenzoic<br>acid |           |
| Cat. No.:            | B599797                                   | Get Quote |

Disclaimer: Publicly available experimental data for **5-Hydroxy-2-methyl-4-nitrobenzoic acid** (CAS: 199929-14-1) is limited. This document provides foundational information based on its chemical structure and includes data for structurally related isomers to offer context. General experimental protocols for determining key physicochemical properties are also detailed.

### Introduction

**5-Hydroxy-2-methyl-4-nitrobenzoic acid** is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, a methyl, and a nitro group, suggests a complex interplay of electronic and steric effects that govern its chemical behavior and potential biological activity. The carboxylic acid and phenolic hydroxyl groups provide acidic protons, while the nitro group acts as a strong electron-withdrawing group, influencing the molecule's acidity, reactivity, and intermolecular interactions.[1][2] The methyl group, being electron-donating, further modulates the electronic environment of the aromatic ring.[1]

While this specific isomer is not extensively documented, the broader class of substituted hydroxy- and nitrobenzoic acids is significant in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][3][4]

## **Physicochemical Properties**



Quantitative experimental data for **5-Hydroxy-2-methyl-4-nitrobenzoic acid** is not readily available in published literature. The following tables summarize the known identifiers for the target compound and provide experimental data for closely related isomers to serve as a comparative reference.

Table 1: Core Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

| Property           | Value   | Source |
|--------------------|---|--------|
| CAS Number         | 199929-14-1                                   | [5][6] |
| Molecular Formula  | C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> | [5][6] |
| Molecular Weight   | 197.15 g/mol                                  | [5][6] |
| Melting Point      | Data Not Available                            |        |
| Boiling Point      | Data Not Available                            |        |
| Aqueous Solubility | Data Not Available                            | _      |
| рКа                | Data Not Available                            | _      |
| LogP               | Data Not Available                            |        |

Table 2: Physicochemical Data of Related Nitrobenzoic Acid Isomers

| Compound                          | CAS Number | Melting Point (°C)   | Boiling Point (°C) |
|-----------------------------------|------------|----------------------|--------------------|
| 2-Methyl-4-<br>nitrobenzoic acid  | 1975-51-5  | 150-154              | 153 (at 1 mmHg)    |
| 3-Methyl-4-<br>nitrobenzoic acid  | 50630-61-0 | 216-218 (421-424 °F) | Data Not Available |
| 5-Hydroxy-2-<br>nitrobenzoic acid | 610-37-7   | 170-171              | 455 (Predicted)    |

Note: The data in Table 2 is for comparative purposes only and does not represent the properties of **5-Hydroxy-2-methyl-4-nitrobenzoic acid**.



## **General Experimental Protocols**

While specific experimental details for the target compound are unavailable, the following sections describe standard methodologies used to determine key physicochemical properties for crystalline organic acids.

#### 3.1. Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of purity. It is typically determined using one of two primary methods:

- Capillary Method: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart apparatus) alongside a calibrated thermometer or digital sensor. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between
  the sample and a reference as a function of temperature. A small, weighed amount of the
  sample is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10
  °C/min). The melting point is determined as the onset temperature or the peak temperature
  of the endothermic event corresponding to the phase transition from solid to liquid.

#### 3.2. Determination of Acid Dissociation Constant (pKa)

The pKa values for the carboxylic acid and phenolic hydroxyl groups can be determined by potentiometric titration or UV-Vis spectrophotometry.

• Potentiometric Titration: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO<sub>2</sub> absorption. A pH meter is used to record the pH after each addition of the titrant. The pKa is determined from the half-equivalence point on the resulting titration curve. For a molecule with two acidic protons, two inflection points and two half-equivalence points would be expected.



UV-Vis Spectrophotometry: This method is viable if the protonated and deprotonated forms
of the molecule have distinct UV-Vis absorption spectra. A series of buffer solutions with
known pH values are prepared. A constant concentration of the compound is added to each
buffer. The absorbance spectrum is recorded for each solution. By analyzing the changes in
absorbance at a specific wavelength as a function of pH, the pKa can be calculated using
the Henderson-Hasselbalch equation.

#### 3.3. Determination of Aqueous Solubility

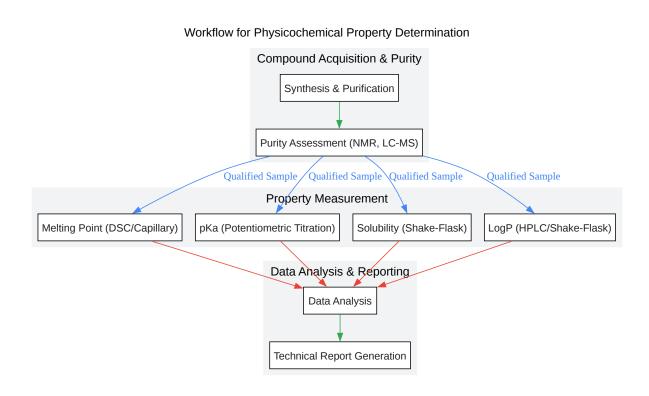
The equilibrium solubility can be measured using the shake-flask method.

• Shake-Flask Method: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

## **Visualizations**

As no specific biological signaling pathways involving **5-Hydroxy-2-methyl-4-nitrobenzoic acid** are documented, a generalized experimental workflow for characterizing the physicochemical properties of a novel chemical entity is presented below.





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Caption: A generalized workflow for determining the key physicochemical properties of a synthesized organic compound.

## Conclusion

**5-Hydroxy-2-methyl-4-nitrobenzoic acid** represents a molecule of interest within the class of substituted nitrobenzoic acids. However, a notable gap exists in the scientific literature



regarding its specific, experimentally determined physicochemical properties. The methodologies outlined in this guide provide a standard framework for researchers to undertake such characterization. The acquisition of empirical data for this compound would be invaluable for its potential application in drug discovery, chemical synthesis, and materials science, enabling a more complete understanding of its behavior and facilitating its use as a chemical intermediate.

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